molecular formula C10H12N2O2 B14352879 N-(1-Nitrobut-1-en-2-yl)aniline CAS No. 98294-09-8

N-(1-Nitrobut-1-en-2-yl)aniline

Cat. No.: B14352879
CAS No.: 98294-09-8
M. Wt: 192.21 g/mol
InChI Key: XHVGBUWSVZCCFI-UHFFFAOYSA-N
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Description

N-(1-Nitrobut-1-en-2-yl)aniline: is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a butenyl chain. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Nitrobut-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of aniline using nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, play a crucial role in determining the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes often use continuous flow reactors to ensure consistent product quality and high yield. The choice of nitrating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-Nitrobut-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Nitrobut-1-en-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Nitrobut-1-en-2-yl)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Nitrobut-1-en-2-yl)aniline is unique due to the presence of both nitro and aniline groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

98294-09-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(1-nitrobut-1-en-2-yl)aniline

InChI

InChI=1S/C10H12N2O2/c1-2-9(8-12(13)14)11-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3

InChI Key

XHVGBUWSVZCCFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=C[N+](=O)[O-])NC1=CC=CC=C1

Origin of Product

United States

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